2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzylindole moiety linked to a sulfanyl group and an acetamide group substituted with a trifluoromethylphenyl group.
Preparation Methods
The synthesis of 2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized through various chemical reactions to introduce the benzyl, sulfanyl, and acetamide groups. Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide group to an amine.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare other complex molecules.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. The compound’s effects may be mediated through its interaction with enzymes, receptors, or other proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
N-(3-(trifluoromethyl)phenyl)selanyl derivatives: Studied for their unique chemical properties. The uniqueness of this compound lies in its specific functional groups and their combined effects on its chemical and biological properties.
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2OS/c25-24(26,27)19-11-5-6-12-20(19)28-23(30)16-31-22-15-29(14-17-8-2-1-3-9-17)21-13-7-4-10-18(21)22/h1-13,15H,14,16H2,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPINWHQLICMOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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